molecular formula C10H8FNO B1450323 8-Fluoro-4-methyl-1H-quinolin-2-one CAS No. 5279-86-7

8-Fluoro-4-methyl-1H-quinolin-2-one

Cat. No. B1450323
CAS RN: 5279-86-7
M. Wt: 177.17 g/mol
InChI Key: PIKVISKCXVJRDR-UHFFFAOYSA-N
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Description

8-Fluoro-4-methyl-1H-quinolin-2-one is a chemical compound with the CAS Number: 5279-86-7 . It has a molecular weight of 177.18 and its IUPAC name is 8-fluoro-4-methyl-2-quinolinol .


Synthesis Analysis

There are various methods for the synthesis of quinolin-2(1H)-ones, one of which involves an unconventional and hitherto unknown photocatalytic approach to their synthesis from easily available quinoline-N-oxides .


Molecular Structure Analysis

The molecular formula of 8-Fluoro-4-methyl-1H-quinolin-2-one is C10H8FNO . The InChI code for this compound is 1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13) .

Scientific Research Applications

  • Anticancer Activity : 8-Fluoro-4-methyl-1H-quinolin-2-one derivatives have shown significant potential in anticancer activities. For example, a study by Wang et al. (2009) discusses the in vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues, which are structurally related to 8-Fluoro-4-methyl-1H-quinolin-2-one. These compounds exhibited potent apoptotic induction and effective inhibition of cell growth and proliferation in breast cancer cell lines and xenograft tumors in mice (Wang et al., 2009).

  • Antimicrobial Properties : Another aspect of these compounds is their antimicrobial properties. A study by Faldu et al. (2014) demonstrates the synthesis and in vitro antimicrobial assay of quinoline derivatives, including fluorinated variants. These synthesized compounds were tested against various bacteria and fungi, showing promising results (Faldu et al., 2014).

  • Fluorescent Sensor Development : Quinoline derivatives are also utilized in the development of fluorescent sensors. For instance, Pradhan et al. (2015) synthesized an 8-aminoquinoline-based fluorescent sensor for zinc ion, which has potential applications in cell imaging studies. This demonstrates the versatility of quinoline derivatives in biochemical applications (Pradhan et al., 2015).

  • Antifungal Activity : Gershon et al. (1972) investigated the antifungal activity of 2-methyl-8-quinolinol and its substituted derivatives, including fluoro, chloro, and bromo variants. The study found significant fungitoxic properties in these compounds, which can be of great interest in the development of new antifungal agents (Gershon et al., 1972).

  • Cytotoxic Activities : In the field of medicinal chemistry, Hsu et al. (2001) explored the cytotoxic activities of α-methylidene-γ-butyrolactones bearing a quinolin-4(1H)-one moiety. These compounds demonstrated strong growth-inhibitory activities against leukemia cancer cells and certain solid tumors, highlighting the potential of quinoline derivatives in cancer therapy (Hsu et al., 2001).

properties

IUPAC Name

8-fluoro-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-5-9(13)12-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKVISKCXVJRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-4-methyl-1H-quinolin-2-one

CAS RN

5279-86-7
Record name 8-Fluoro-4-methyl-2(1H)-quinolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5279-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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